Desmethyl Hydroxy Cerivastatin Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethyl Hydroxy Cerivastatin Sodium Salt is a metabolite of Cerivastatin, a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase. This compound is primarily used in the treatment of hypercholesterolemia and mixed dyslipidemia by lowering low-density lipoprotein cholesterol and triglycerides .
Mechanism of Action
Target of Action
The primary target of Desmethyl Hydroxy Cerivastatin Sodium Salt is the hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol .
Mode of Action
This compound competitively inhibits HMG-CoA reductase . By inhibiting this enzyme, the compound prevents the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol in hepatic cells . This results in an upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol . This leads to a decrease in cholesterol levels in hepatic cells, which in turn triggers an increase in the number of LDL receptors on the cell surface . As a result, more LDL cholesterol is removed from the bloodstream, leading to a decrease in circulating LDL cholesterol levels .
Pharmacokinetics
This compound is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours post-administration . The compound exhibits linear pharmacokinetics, with maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) proportional to the dose over the range of 0.05 to 0.8mg . The mean absolute oral bioavailability of the compound is 60% due to presystemic first-pass effects . The compound is highly bound to plasma proteins (>99%) . It is exclusively cleared via metabolism, with no unchanged drug excreted . Approximately 70% of the administered dose is excreted as metabolites in the faeces, and 30% in the urine .
Result of Action
The result of the action of this compound is a decrease in cholesterol levels in hepatic cells and an increase in the hepatic uptake of LDL-cholesterol from the circulation . This leads to a decrease in circulating LDL cholesterol levels, which can reduce the risk of cardiovascular events .
Action Environment
The action of this compound can be influenced by various environmental factors. Age, gender, ethnicity, and concurrent disease also have no clinically significant effects .
Biochemical Analysis
Biochemical Properties
Desmethyl Hydroxy Cerivastatin Sodium Salt, like Cerivastatin, is a competitive inhibitor of HMG-CoA reductase . This interaction with the enzyme is crucial in its role in biochemical reactions. By inhibiting HMG-CoA reductase, this compound prevents the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol .
Cellular Effects
The primary cellular effect of this compound is the reduction of cholesterol synthesis. This leads to a decrease in the level of cholesterol in hepatic cells, which in turn leads to an upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of the HMG-CoA reductase enzyme, thereby inhibiting its function . This prevents the conversion of HMG-CoA to mevalonate, a precursor of sterols such as cholesterol .
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway. It interacts with the enzyme HMG-CoA reductase, which is a key enzyme in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Hydroxy Cerivastatin Sodium Salt involves multiple steps, starting from the precursor Cerivastatin. The process includes the demethylation and hydroxylation of Cerivastatin to produce the desired compound. The reaction conditions typically involve the use of specific catalysts and reagents under controlled temperature and pressure to ensure the desired yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: Desmethyl Hydroxy Cerivastatin Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Desmethyl Hydroxy Cerivastatin Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Cerivastatin metabolites.
Biology: Studied for its effects on cellular processes and metabolic pathways, particularly in relation to cholesterol biosynthesis.
Medicine: Investigated for its potential therapeutic effects in treating hypercholesterolemia and related cardiovascular diseases.
Comparison with Similar Compounds
Cerivastatin: The parent compound from which Desmethyl Hydroxy Cerivastatin Sodium Salt is derived.
Atorvastatin: Another hydroxymethylglutaryl-coenzyme A reductase inhibitor with similar lipid-lowering effects.
Simvastatin: A widely used statin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: this compound is unique due to its specific metabolic pathway and its role as a metabolite of Cerivastatin. This compound provides valuable insights into the pharmacokinetics and pharmacodynamics of Cerivastatin, aiding in the development of more effective and safer statin therapies .
Biological Activity
Desmethyl Hydroxy Cerivastatin Sodium Salt, a derivative of cerivastatin, is a compound that has garnered attention due to its biological activity, particularly in the context of cholesterol metabolism and cardiovascular health. Cerivastatin itself was an HMG-CoA reductase inhibitor that was withdrawn from the market due to serious adverse effects, including myotoxicity and rhabdomyolysis. Understanding the biological activity of its metabolites, especially desmethyl hydroxy cerivastatin, is crucial for elucidating its pharmacological profile and safety.
This compound acts primarily as a competitive inhibitor of HMG-CoA reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonate, a precursor in the biosynthesis of cholesterol. By inhibiting this pathway, desmethyl hydroxy cerivastatin reduces cholesterol levels within hepatic cells, which subsequently increases the synthesis of low-density lipoprotein (LDL) receptors. This mechanism enhances the uptake of LDL particles from the bloodstream, thereby lowering plasma cholesterol levels .
Pharmacokinetics
The pharmacokinetics of desmethyl hydroxy cerivastatin are influenced by genetic variations in drug metabolism enzymes such as CYP2C8 and transporters like OATP1B1. Studies have shown that polymorphisms in these enzymes can significantly affect the metabolic clearance and overall efficacy of cerivastatin and its metabolites. For instance, certain variants of CYP2C8 can increase cerivastatin's metabolic clearance by up to six-fold compared to the wild-type enzyme .
Toxicological Profile
Despite its therapeutic potential, desmethyl hydroxy cerivastatin shares some toxicological concerns associated with its parent compound. The risk of myotoxicity is particularly noteworthy, as genetic factors influencing drug metabolism can predispose certain individuals to adverse effects. A retrospective analysis involving patients who experienced rhabdomyolysis indicated that genetic variations in CYP2C8 significantly contributed to altered pharmacokinetics and increased susceptibility to myotoxicity .
Case Study 1: Genetic Variability in Response
A study involving 126 patients who suffered from rhabdomyolysis post-cerivastatin treatment revealed that specific genetic variants in CYP2C8 were associated with increased metabolic clearance rates. Patients carrying certain alleles exhibited a marked increase in desmethyl hydroxy cerivastatin levels, correlating with heightened risk for adverse effects .
Case Study 2: Drug-Drug Interactions
In vitro studies have demonstrated that co-administration of gemfibrozil significantly increases plasma concentrations of cerivastatin and its metabolites. This interaction results from gemfibrozil's inhibition of CYP2C8 and CYP3A4, leading to elevated risks for toxicity. The implications for clinical practice underscore the importance of genetic testing and careful monitoring when prescribing statins .
Table 1: Summary of Key Research Findings on this compound
Properties
IUPAC Name |
sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FNO6.Na/c1-14(2)24-20(9-8-18(30)10-19(31)11-22(32)33)23(16-4-6-17(26)7-5-16)21(13-29)25(27-24)15(3)12-28;/h4-9,14-15,18-19,28-31H,10-13H2,1-3H3,(H,32,33);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMSULPGROFJPL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)CO)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FNNaO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.